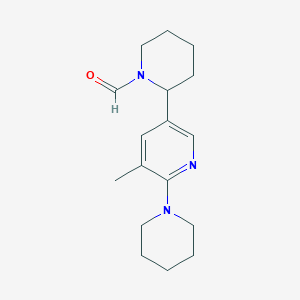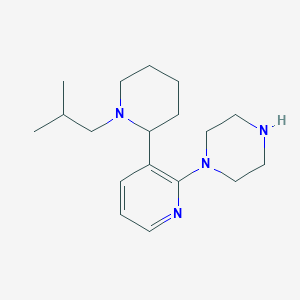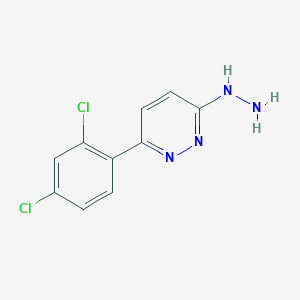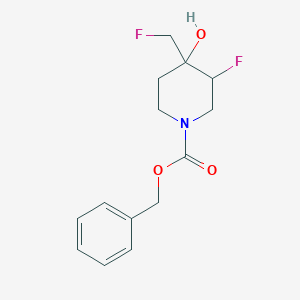![molecular formula C12H21NO4 B11816389 3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)
3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-carbonsäure umfasst in der Regel mehrere SchritteDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dichlormethan und Reagenzien wie N,N-Diisopropylethylamin (DIEA) und Di-tert-butyl-dicarbonat .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege beinhalten, sind aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Carbonsäuregruppe.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine und Alkohole. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und in Gegenwart von Katalysatoren durchgeführt, um die Reaktionsgeschwindigkeiten zu erhöhen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in der Untersuchung von Enzym-Wechselwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und den Zielmolekülen ab .
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrrolidinderivate mit unterschiedlichen Substituenten. Beispiele sind:
- 4-tert-Butylpyrrolidin-1-carbonsäure
- 3,3-Dimethylpyrrolidin-1-carbonsäure
Einzigartigkeit
Was 3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-carbonsäure auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen, die einzigartige chemische Eigenschaften und Reaktivität verleihen. Dies macht es besonders wertvoll in Spezialanwendungen, bei denen andere Verbindungen möglicherweise nicht so effektiv sind .
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-9(14)8-6-13(10(15)16)7-12(8,4)5/h8H,6-7H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
TYYBMXXHPPDAMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC1C(=O)OC(C)(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonan-1-yl] oxalate](/img/structure/B11816315.png)
![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)
![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)
![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)


![1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)



![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)


